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Compound of Interest

Compound Name: 4-Phenylthiazole

Cat. No.: B157171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and

materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 4-phenylthiazole, along with the experimental protocols

for acquiring these spectra. The information presented herein is intended to serve as a valuable

resource for the identification, characterization, and quality control of this important molecule.

Introduction
4-Phenylthiazole is a bicyclic aromatic compound consisting of a phenyl ring attached to a

thiazole ring at the 4-position. Its structural motif is a key component in a wide array of

biologically active molecules, exhibiting diverse pharmacological activities. A thorough

understanding of its spectroscopic characteristics is fundamental for researchers engaged in

the synthesis, modification, and application of 4-phenylthiazole and its derivatives. This guide

presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectral data.

Data Presentation
The spectroscopic data for 4-phenylthiazole is summarized in the following tables for clarity

and ease of comparison.

NMR Spectroscopy Data
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Table 1: ¹H NMR Spectral Data for 4-Phenylthiazole

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 (thiazole) 8.92 d 2.0

H-5 (thiazole) 7.55 d 2.0

H-2', H-6' (phenyl) 7.95 m

H-3', H-4', H-5'

(phenyl)
7.45 m

Table 2: ¹³C NMR Spectral Data for 4-Phenylthiazole

Carbon Assignment Chemical Shift (δ, ppm)

C-2 (thiazole) 154.0

C-4 (thiazole) 157.2

C-5 (thiazole) 114.5

C-1' (ipso-phenyl) 134.2

C-2', C-6' (phenyl) 126.6

C-3', C-5' (phenyl) 129.1

C-4' (phenyl) 128.6

Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectral Data for 4-Phenylthiazole
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3100-3000 Medium Aromatic C-H stretch

1610 Medium C=C aromatic ring stretch

1480 Strong C=N thiazole ring stretch

1450 Medium C=C thiazole ring stretch

760, 690 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry Data
Table 4: Mass Spectrometry Data for 4-Phenylthiazole

m/z Relative Intensity (%) Proposed Fragment

161 100 [M]⁺ (Molecular Ion)

134 High [M - HCN]⁺

89 Medium [C₇H₅]⁺

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation: Approximately 5-10 mg of 4-phenylthiazole is dissolved in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
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¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a

30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to

ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum

with singlets for each carbon environment. A larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural

abundance and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): 1-2 mg of solid 4-phenylthiazole is finely ground

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The homogenous mixture is then compressed into a thin, transparent

pellet using a hydraulic press.

Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet

is then placed in the sample holder, and the spectrum is acquired over a typical range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often

coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation: A dilute solution of 4-phenylthiazole is prepared in a volatile organic

solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10-100

µg/mL.

GC-MS Parameters:

Injector: Split/splitless injector, typically at 250°C.

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
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Oven Program: A temperature gradient is used to ensure good separation, for example,

starting at 50°C and ramping up to 280°C.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: A scan range of m/z 40-400 is typically sufficient to observe the molecular

ion and key fragments.

Mandatory Visualizations
Spectroscopic Analysis Workflow
The logical workflow for the complete spectroscopic characterization of 4-phenylthiazole is

depicted below.
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Spectroscopic Analysis Workflow for 4-Phenylthiazole
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Caption: Workflow for the spectroscopic analysis of 4-phenylthiazole.

Proposed Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for 4-phenylthiazole under

electron ionization conditions.
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Proposed EI Fragmentation Pathway of 4-Phenylthiazole
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Caption: Proposed fragmentation of 4-phenylthiazole in EI-MS.

To cite this document: BenchChem. [Spectroscopic Properties of 4-Phenylthiazole: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157171#spectroscopic-properties-of-4-
phenylthiazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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